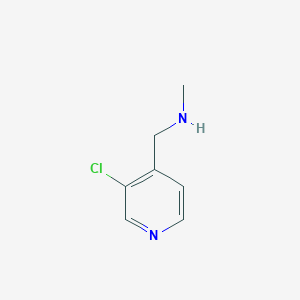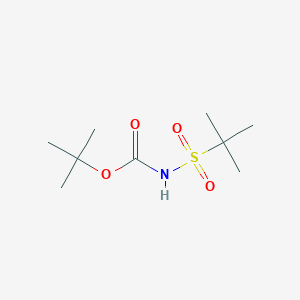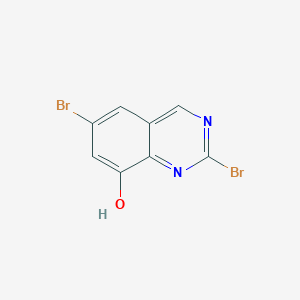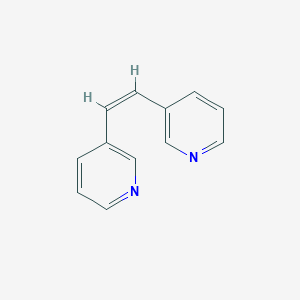
(Z)-1,2-Di(pyridin-3-yl)ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,2-Di(pyridin-3-yl)ethene: is an organic compound characterized by the presence of two pyridine rings attached to a central ethene moiety. The “Z” configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Heck Reaction: One common method for synthesizing (Z)-1,2-Di(pyridin-3-yl)ethene is through the Heck reaction, which involves the coupling of pyridine derivatives with ethene in the presence of a palladium catalyst. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere at elevated temperatures.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with a pyridine aldehyde to form the desired ethene compound. This reaction is usually performed in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Heck or Wittig reactions with optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-1,2-Di(pyridin-3-yl)ethene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur on the pyridine rings, where electrophiles or nucleophiles replace hydrogen atoms. Common reagents include halogens, alkylating agents, and nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products:
Oxidation: Oxidized derivatives such as pyridine N-oxides.
Reduction: Saturated ethane derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand Design: (Z)-1,2-Di(pyridin-3-yl)ethene is used as a ligand in coordination chemistry to form complexes with transition metals
Biology:
Biological Probes: The compound can be used as a fluorescent probe in biological studies to investigate cellular processes and interactions.
Medicine:
Drug Development: Research is ongoing to explore the potential of this compound derivatives as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry:
Material Science: The compound is investigated for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of (Z)-1,2-Di(pyridin-3-yl)ethene depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal centers to form complexes. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
(E)-1,2-Di(pyridin-3-yl)ethene: The “E” isomer has substituents on opposite sides of the double bond, leading to different physical and chemical properties.
1,2-Di(pyridin-4-yl)ethene: This compound has pyridine rings attached at the 4-position, which can influence its reactivity and applications.
1,2-Di(pyridin-2-yl)ethene: With pyridine rings at the 2-position, this compound may exhibit different coordination behavior and biological activity.
Eigenschaften
Molekularformel |
C12H10N2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
3-[(Z)-2-pyridin-3-ylethenyl]pyridine |
InChI |
InChI=1S/C12H10N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-10H/b6-5- |
InChI-Schlüssel |
LJUIBUKIAISMFU-WAYWQWQTSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=C\C2=CN=CC=C2 |
Kanonische SMILES |
C1=CC(=CN=C1)C=CC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


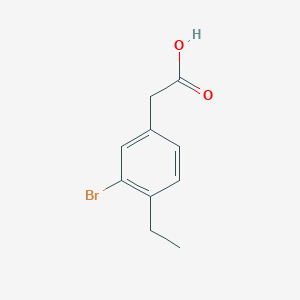
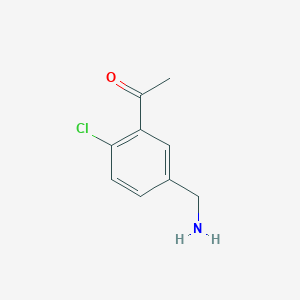
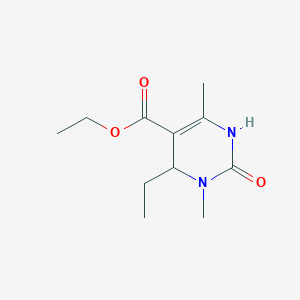
![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
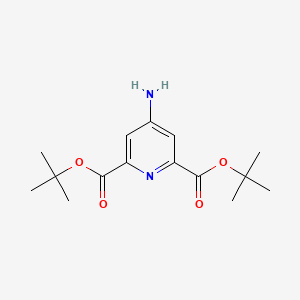
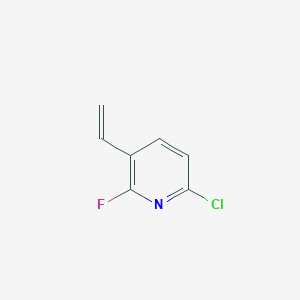
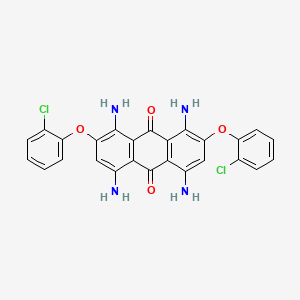
![4,6-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B13123090.png)
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)
